molecular formula C8H16O2 B133615 1,4-Cyclohexanedimethanol CAS No. 3236-48-4

1,4-Cyclohexanedimethanol

Cat. No. B133615
Key on ui cas rn: 3236-48-4
M. Wt: 144.21 g/mol
InChI Key: YIMQCDZDWXUDCA-UHFFFAOYSA-N
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Patent
US03957822

Procedure details

100 g of polyethylene terephthalate fibres in 4 l of water are dyed with 1 g of the dyestuff prepared according to the above example, which has first been brought to a finely divided state in the presence of dispersing agents, the dyeing being carried out in the presence of 15 g of o-cresotic acid methyl ester as the carrier for 2 hours at 100°C and pH 4.5. A brilliant yellow-tinged pink dyeing is obtained, which is distinguished by good built-up and high fastness to washing, thermofixing, rubbing and light. A similar colouration is obtained if polyester fibres from 1,4-bis-(hydroxymethyl)-cyclohexane and therephthalic acid are used.
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:12]=[CH:11][CH:10]=[C:8](C)[C:6]=1O)=[O:4].C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:15](=[O:16])C=1.[Na+].[Na+]>O>[OH:16][CH2:15][CH:10]1[CH2:8][CH2:6][CH:5]([CH2:3][OH:4])[CH2:12][CH2:11]1 |f:1.2.3|

Inputs

Step One
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC(=O)C1=C(O)C(C)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
is obtained
WASH
Type
WASH
Details
to washing

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03957822

Procedure details

100 g of polyethylene terephthalate fibres in 4 l of water are dyed with 1 g of the dyestuff prepared according to the above example, which has first been brought to a finely divided state in the presence of dispersing agents, the dyeing being carried out in the presence of 15 g of o-cresotic acid methyl ester as the carrier for 2 hours at 100°C and pH 4.5. A brilliant yellow-tinged pink dyeing is obtained, which is distinguished by good built-up and high fastness to washing, thermofixing, rubbing and light. A similar colouration is obtained if polyester fibres from 1,4-bis-(hydroxymethyl)-cyclohexane and therephthalic acid are used.
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:12]=[CH:11][CH:10]=[C:8](C)[C:6]=1O)=[O:4].C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:15](=[O:16])C=1.[Na+].[Na+]>O>[OH:16][CH2:15][CH:10]1[CH2:8][CH2:6][CH:5]([CH2:3][OH:4])[CH2:12][CH2:11]1 |f:1.2.3|

Inputs

Step One
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC(=O)C1=C(O)C(C)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
is obtained
WASH
Type
WASH
Details
to washing

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03957822

Procedure details

100 g of polyethylene terephthalate fibres in 4 l of water are dyed with 1 g of the dyestuff prepared according to the above example, which has first been brought to a finely divided state in the presence of dispersing agents, the dyeing being carried out in the presence of 15 g of o-cresotic acid methyl ester as the carrier for 2 hours at 100°C and pH 4.5. A brilliant yellow-tinged pink dyeing is obtained, which is distinguished by good built-up and high fastness to washing, thermofixing, rubbing and light. A similar colouration is obtained if polyester fibres from 1,4-bis-(hydroxymethyl)-cyclohexane and therephthalic acid are used.
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:12]=[CH:11][CH:10]=[C:8](C)[C:6]=1O)=[O:4].C1C(=NNC2C=CC(/C=C/C3C=CC(NN=C4C=CC(=O)C=C4)=CC=3S([O-])(=O)=O)=C(S([O-])(=O)=O)C=2)C=C[C:15](=[O:16])C=1.[Na+].[Na+]>O>[OH:16][CH2:15][CH:10]1[CH2:8][CH2:6][CH:5]([CH2:3][OH:4])[CH2:12][CH2:11]1 |f:1.2.3|

Inputs

Step One
Name
polyethylene terephthalate
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O.C(C[*:2])[*:1]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC(=O)C1=C(O)C(C)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=O)C=CC1=NNC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NN=C4C=CC(=O)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
is obtained
WASH
Type
WASH
Details
to washing

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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